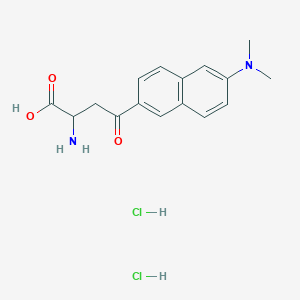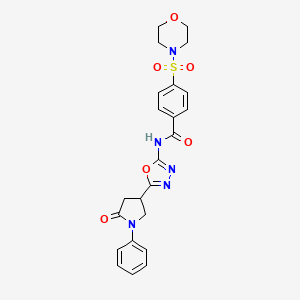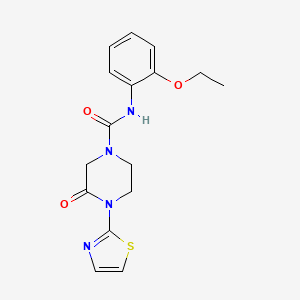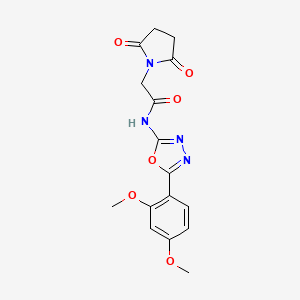![molecular formula C14H20Cl2N4S B2805629 4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride CAS No. 2138022-08-7](/img/structure/B2805629.png)
4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to study the mechanisms of Parkinson's disease.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Multicomponent Synthesis : A notable approach in the synthesis of thiazole derivatives involves a one-pot multicomponent reaction, leveraging piperidine as a catalyst. This method has been utilized to create a series of novel compounds with potential cytotoxic activity against cancer cell lines such as Hep G2 (hepatocellular liver carcinoma) and MCF-7 (breast cancer). The efficiency of this synthesis method is highlighted by its reduced reaction time and high product yield, offering a significant advantage over traditional multistep synthesis approaches (Velpula et al., 2016).
Antimicrobial Agents : Piperidine-mediated synthesis has also been employed to create thiazolyl chalcones and their derivatives, demonstrating marked potency as antimicrobial agents. The structural framework of these compounds contributes to their effectiveness against various microbial strains, indicating their potential in addressing antimicrobial resistance (Venkatesan & Maruthavanan, 2011).
Mechanistic Insights and Molecular Interactions
Aurora Kinase Inhibition : The compound's interaction with Aurora A kinase, a crucial target in cancer therapy, demonstrates its potential application in treating cancer. The specificity and efficacy of this interaction underline the importance of such compounds in the development of novel cancer therapeutics (ヘンリー,ジェームズ, 2006).
Insecticidal Activity : Novel piperidine thiazole compounds have been synthesized and shown to possess certain insecticidal activities, particularly against armyworm. This highlights the potential application of such compounds in agricultural pest control, offering a new avenue for the development of insecticides (Ding et al., 2019).
Advanced Synthesis Techniques
- Microwave Irradiation : The use of microwave irradiation in the synthesis of pyrazolyl thiazole derivatives containing piperonal moiety showcases an innovative approach to chemical synthesis. This method not only improves the efficiency of the synthesis process but also contributes to the development of compounds with potential biological applications (Jothikrishnan et al., 2010).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which are present in the compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological and pharmacological activities .
Pharmacokinetics
The molecular weight of the compound is 34731 , which could potentially influence its bioavailability.
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
The compound’s properties such as its molecular weight could potentially be influenced by environmental conditions.
Propiedades
IUPAC Name |
4-methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S.2ClH/c1-10-14(19-9-17-10)13-8-16-7-12(18-13)5-11-3-2-4-15-6-11;;/h7-9,11,15H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMVNTHQEBNUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=NC(=CN=C2)CC3CCCNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole](/img/structure/B2805550.png)
![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2805553.png)


![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)

![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)



![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)
![(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2805568.png)